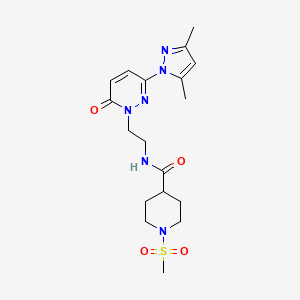

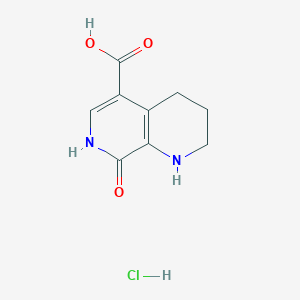

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule that may be related to the classes of compounds discussed in the provided papers. These papers describe the synthesis and biological activity of various piperidine-based compounds, which are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further modified to produce the target compounds. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, the intermediate compounds are reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. These techniques help elucidate the structure by providing information about the molecular framework and the nature of substituents attached to the core piperidine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce various functional groups that confer biological activity. The choice of substituents and linkers is critical, as demonstrated by the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, where different linkers were explored to optimize antimycobacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity, which in turn can influence their biological activity. For example, the introduction of a piperazin-1-yl ethyl moiety was identified as a potentially alternative linker, suggesting that modifications in the molecular structure can open new directions for further structure-activity relationship (SAR) studies .

The compounds discussed in the papers exhibit a range of biological activities, including antibacterial and antimycobacterial effects, as well as potential applications in treating central nervous system (CNS) disorders due to their receptor selectivity or multireceptor profile . These findings highlight the importance of detailed molecular analysis to understand the properties and potential therapeutic uses of such compounds.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Modeling

Molecular interaction studies, such as those performed on CB1 cannabinoid receptor antagonists, provide insights into the conformational preferences and binding interactions of complex molecules. Research by Shim et al. (2002) developed unified pharmacophore models for cannabinoid receptor ligands, illustrating the compound's potential role in receptor-ligand interaction studies and drug design processes (Shim et al., 2002).

Synthesis and Antibacterial Evaluation

Compounds with sulfonamido moieties, as studied by Azab et al. (2013), have shown significant antibacterial activities, highlighting the potential use of the compound in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Novel Fused Heterocycles for Drug Development

The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, as investigated by Karthikeyan et al. (2014), exemplifies the compound's potential application in creating novel heterocyclic compounds for drug development, focusing on diverse therapeutic targets (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antitumor and Antioxidant Activities

The exploration of cyanoacetamide in heterocyclic chemistry for synthesizing benzothiophenes with antitumor and antioxidant activities, as demonstrated by Bialy and Gouda (2011), indicates the broader potential of structurally complex compounds in cancer research and oxidative stress mitigation (Bialy & Gouda, 2011).

Antimycobacterial Activity

Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, showcasing the compound's relevance in addressing antimicrobial resistance (Lv et al., 2017).

Wirkmechanismus

Target of action

The compound “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a complex molecule that contains a pyrazole ring . Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be numerous and depend on the specific substitutions on the pyrazole ring.

Mode of action

The mode of action of “this compound” is likely related to its ability to interact with various enzymes and receptors in the body. The pyrazole ring in the compound can donate and accept hydrogen bonds, which allows it to establish intermolecular interactions with various biological targets .

Result of action

Based on the activities of other pyrazole derivatives, it’s possible that this compound could have anti-inflammatory, antitumor, antidiabetic, or other effects .

Eigenschaften

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O4S/c1-13-12-14(2)24(20-13)16-4-5-17(25)23(21-16)11-8-19-18(26)15-6-9-22(10-7-15)29(3,27)28/h4-5,12,15H,6-11H2,1-3H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVDSYPUYTAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2507192.png)

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)

![Methyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2507202.png)

![1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2507204.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)